Rosuvastatin EP Impurity A is a chemical compound associated with the statin medication rosuvastatin, which is primarily used to manage dyslipidemia and prevent cardiovascular diseases. This impurity is classified as a degradation product and is significant in pharmaceutical contexts due to its potential effects on drug efficacy and safety. Understanding its properties, synthesis, and implications is crucial for quality control in the production of rosuvastatin.
Rosuvastatin EP Impurity A can be sourced from various chemical suppliers that specialize in pharmaceutical impurities. It is often derived during the synthesis of rosuvastatin or as a byproduct in its degradation. Notable suppliers include SynThink Chemicals and Simson Pharma, which provide detailed specifications, including molecular weight and structure information .
The synthesis of Rosuvastatin EP Impurity A typically involves a multi-step organic synthesis process. According to research, the synthesis can be accomplished in six steps starting from β-hydroxy sulfonamide as a key intermediate. The process may include various reactions such as acylation, reduction, and hydrolysis .
Rosuvastatin EP Impurity A has a molecular formula of . Its structural representation includes several functional groups that contribute to its chemical behavior.
The chemical behavior of Rosuvastatin EP Impurity A includes reactions typical of sulfonamides and statins. It can undergo hydrolysis, oxidation, and reduction reactions under specific conditions.
As an impurity related to rosuvastatin, Rosuvastatin EP Impurity A may exhibit similar mechanisms of action involving HMG-CoA reductase inhibition. This mechanism is crucial for lowering cholesterol levels in patients.
Rosuvastatin EP Impurity A is primarily used in pharmaceutical research and development for:
Rosuvastatin EP Impurity A (CAS 1715120-13-0) is a structurally defined process-related impurity of rosuvastatin calcium, a potent statin used for dyslipidemia management. Designated as "Impurity A" in the European Pharmacopoeia (EP), this compound emerges during the synthesis or storage of the active pharmaceutical ingredient (API). Its systematic chemical name is (3R,5S,E)-7-(4-(4-Fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, with a molecular formula of C25H34FN3O7S and a molecular weight of 539.62 g/mol [1].
Process-related impurities like Rosuvastatin EP Impurity A originate from:
These impurities are chemically distinct from degradation products (e.g., oxidation by-products). Their levels serve as critical indicators of synthetic process robustness, with concentrations typically controlled below 0.15% in the final API to comply with International Council for Harmonisation (ICH) Q3A guidelines [2] [8].
The rigorous characterization of statin impurities evolved in response to:
Rosuvastatin EP Impurity A exemplifies modern quality-by-design (QbD) approaches where impurities are structurally elucidated early in process development [8].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2